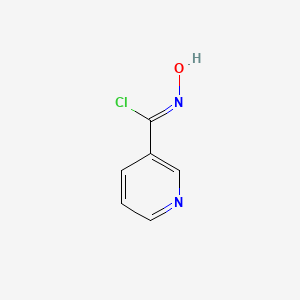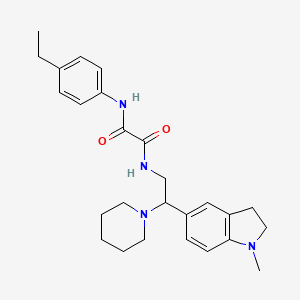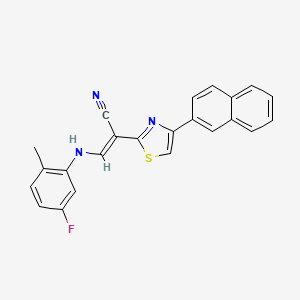
N-hydroxypyridine-3-carbonimidoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper Recovery Using Pyridinecarboximidamides
In the context of copper recovery from chloride solutions, a study explored the use of hydrophobic N′-alkyloxypyridine-2-, -3- and -4-carboximidamides as extractants . The research focused on how various factors such as extractant structure, metal concentration, and chloride ion concentration affect the extraction process. The findings revealed that the shaking time also influenced the removal of copper(II). Complexation mechanisms were discussed, and speciation studies showed that the N′-alkyloxyimidamides formed complexes with Cu(II) and chloride with varying molar ratios. The study concluded that certain extractants like Eh-3IA could be effective for extracting copper(II) from concentrated solutions, with efficient re-extraction using selected stripping agents .
Vibrational Spectroscopic and Molecular Analysis
Another study utilized density functional theory (DFT) to investigate the optimized molecular structure and vibrational assignments of 3-hydroxy-6-methyl-2-nitropyridine . The research identified two conformers, O-cis and O-trans, and performed vibrational analysis using infrared absorption and Raman spectroscopy. Natural bond orbital (NBO) analysis was applied to assess molecular stability and bond strength. Additionally, the molecular electrostatic potential (ESP) surface was mapped to understand the charge density distribution and sites of chemical reactivity. The study also included isotropic chemical shift computations using nuclear magnetic resonance (NMR), which showed good agreement with experimental data .
Structural and Spectral Studies of Hydroxypyridine Derivatives
Research on N-(3-hydroxypyridine-2-yl)salicylideneimine and its derivatives, including their dimethyltin(IV) complexes, provided insights into their structural and spectral characteristics . These compounds were characterized using various spectroscopic methods and single crystal x-ray diffraction. The tin(IV) complexes exhibited distorted trigonal-bipyramidal geometries. The study also discussed the tautomeric effects of the ligands and the impact of bromine substitution on the molecular structure .
Conformational Stability and Vibrational Spectral Studies
A study on the conformational stability of 2-hydroxy-4-methyl-3-nitropyridine and its derivatives used DFT to perform vibrational analyses . The research confirmed the stability of the most stable conformers and compared observed and simulated spectra. NBO analysis was employed to investigate molecular stability and bond strength. The study also analyzed the HOMO and LUMO energies to understand charge transfer within the molecules and mapped the ESP to gain insights into the size, shape, and charge density distribution .
Reactivity of 3-Hydroxypyridine N-Oxide
The structure and reactivity of 3-hydroxypyridine N-oxide were examined through UV spectroscopy, which determined the existence of its conjugate acid in aqueous and acid solutions, and its anionic form in alkaline media . The study applied Huckel's MO LCAO method to calculate the π-electronic structure indices for various forms of the compound. The calculated localization energies supported the experimentally observed sequence of electrophilic substitution in different media .
Applications De Recherche Scientifique
Metal Extraction and Recovery
One notable application of N-hydroxypyridine-3-carbonimidoyl chloride derivatives is in the extraction of metals from chloride solutions. For example, hydrophobic N′-alkyloxypyridinecarboximidamides have been employed to extract copper(II) from chloride solutions, highlighting their efficacy in metal recovery processes. These compounds form complexes with copper(II) and chloride ions, suggesting their potential as efficient extractants for concentrated copper(II) solutions. This application is particularly relevant in the field of separation and purification technology, where such compounds can enhance the efficiency of metal recovery operations (Wojciechowska et al., 2017).
Organic Synthesis
N-hydroxypyridine-3-carbonimidoyl chloride and its derivatives have also found utility in organic synthesis. They are involved in various chemical reactions, such as N- and O-arylation of hydroxypyridines, demonstrating their versatility as reagents in the synthesis of complex organic molecules. The Cu-catalyzed N- and O-arylation of hydroxypyridines with aryl bromides and iodides showcases the potential of these compounds in facilitating the construction of heterocyclic compounds, which are crucial in pharmaceuticals and materials science (Altman & Buchwald, 2007).
Materials Science
In materials science, derivatives of N-hydroxypyridine-3-carbonimidoyl chloride have been explored for their potential in creating advanced materials. For instance, the synthesis of nitrogen-doped carbon materials from bioinspired polydopamine derivatives, including N-hydroxypyridine derivatives, has been reported. These materials exhibit superior electrocatalytic activity and stability towards the oxygen reduction reaction, indicating their applicability in energy-related applications such as fuel cells and batteries (Yi et al., 2017).
Safety and Hazards
The compound has several hazard statements including H302, H312, H315, H319, H332, and H335 . These indicate that it is harmful if swallowed, in contact with skin, or if inhaled, and that it causes skin and serious eye irritation . Precautionary measures include avoiding breathing the mist or vapors, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .
Propriétés
IUPAC Name |
(3Z)-N-hydroxypyridine-3-carboximidoyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O/c7-6(9-10)5-2-1-3-8-4-5/h1-4,10H/b9-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXSGOUDPRIHUBN-TWGQIWQCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=NO)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C(=N/O)/Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-hydroxypyridine-3-carbonimidoyl chloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1-(Aminomethyl)spiro[2.3]hexan-1-yl)methanol hydrochloride](/img/structure/B2517401.png)
![(E)-N-(4-chloro-2-methoxy-5-methylphenyl)-2-cyano-3-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2517402.png)

![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2517404.png)

![methyl 4-((2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)sulfonyl)benzoate](/img/structure/B2517408.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2517409.png)


![N-[[4-[3-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2517419.png)
![5-(3,4-dimethoxyphenyl)-2-mercapto-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2517420.png)


![2-(Benzylsulfanyl)-1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2517423.png)